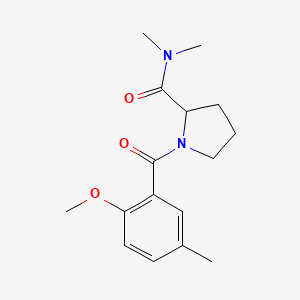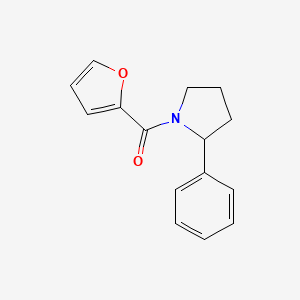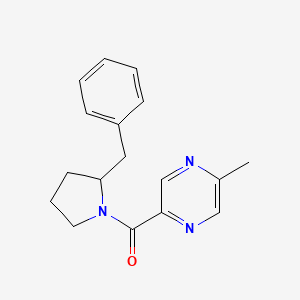
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been studied for its role in treating diseases such as Alzheimer's, diabetes, and cancer.
Mechanism of Action
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a GSK-3β inhibitor by binding to the ATP binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of GSK-3β, leading to the inhibition of various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In Alzheimer's disease, GSK-3β inhibition has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cancer, GSK-3β inhibition has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its specificity towards GSK-3β. This allows for the selective inhibition of GSK-3β without affecting other cellular processes. However, one of the limitations of using N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Future Directions
There are several future directions for the research on N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One of the areas of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the use of N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, the role of GSK-3β inhibition in other cellular processes such as autophagy and inflammation is an area of active research.
Synthesis Methods
The synthesis of N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with butylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and the product is purified by recrystallization.
Scientific Research Applications
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a GSK-3β inhibitor. GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases such as Alzheimer's, diabetes, and cancer.
properties
IUPAC Name |
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-3-8(2)16-14(19)11-7-13(18)17-12-6-9(15)4-5-10(11)12/h4-6,8,11H,3,7H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULUNPAXXAADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)
![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)

![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)


![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)


![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
